
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylamino group at the 2-position and an aldehyde group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including DNA and RNA structures, where they form the backbone of nucleobases such as cytosine, thymine, and uracil .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with cyclopentylamine. This reaction is carried out in a mixture of toluene and water, with cesium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are maintained at 25-35°C to facilitate the substitution of chlorine atoms with the cyclopentylamino group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using phase transfer catalysts and solvent-free processes, are often employed to optimize yield and minimize environmental impact .
化学反応の分析
Types of Reactions: 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like hydrazine or primary amines under acidic or basic conditions.
Major Products:
Oxidation: 2-(Cyclopentylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Cyclopentylamino)pyrimidine-5-methanol.
Condensation: Schiff bases or hydrazones.
科学的研究の応用
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving pyrimidine derivatives.
作用機序
The mechanism of action of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity .
類似化合物との比較
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde.
2-(Methylthio)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents that exhibit unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(cyclopentylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-7-8-5-11-10(12-6-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12,13) |
InChIキー |
HPUARXIUUJMNJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



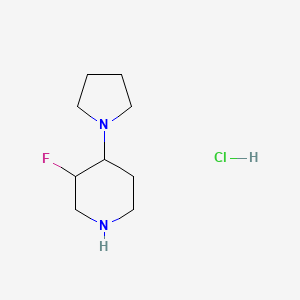
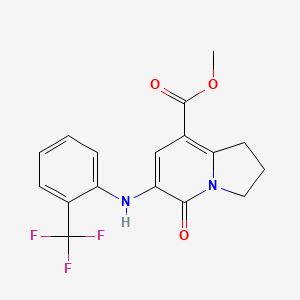
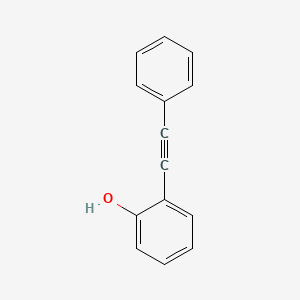
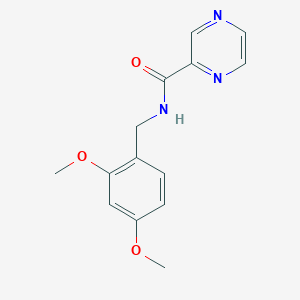
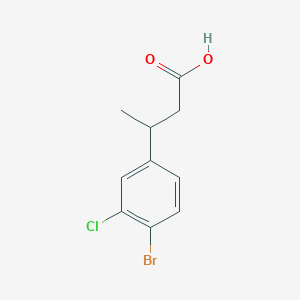
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
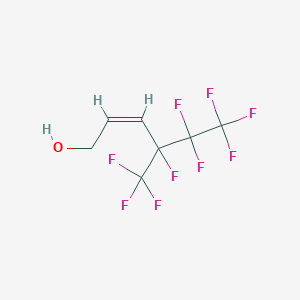

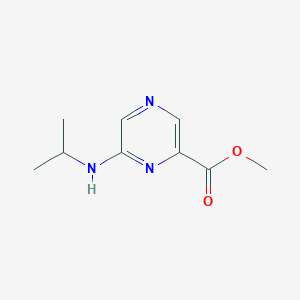
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
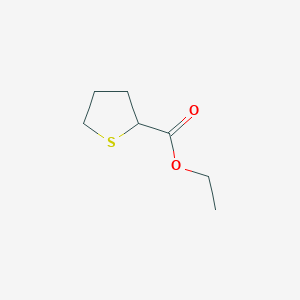
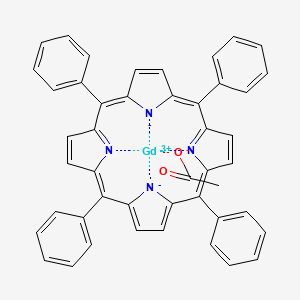
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
